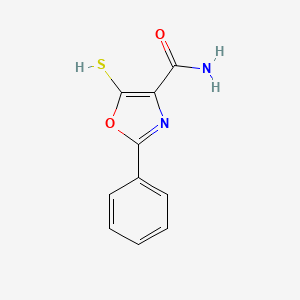![molecular formula C15H24N2O B5112095 N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine, also known as Methylphenidate, is a psychostimulant drug that is widely used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its potential for abuse and addiction.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in attention and motivation. It also blocks the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been shown to increase heart rate and blood pressure, as well as cause appetite suppression and weight loss. It can also cause insomnia, anxiety, and irritability. Long-term use of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been associated with changes in brain structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been used in animal studies to investigate its effects on behavior, cognition, and neurochemistry. It is a useful tool for studying the role of dopamine and norepinephrine in the brain. However, its potential for abuse and addiction must be taken into consideration when designing experiments.
Direcciones Futuras
There are several areas of research that could be explored in the future. One area is the development of new drugs that target the dopamine and norepinephrine systems in the brain, with fewer side effects than N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate. Another area is the investigation of the long-term effects of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate on brain structure and function. Finally, the use of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate in combination with other drugs for the treatment of ADHD and other disorders could be explored.
Conclusion:
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate is a widely used psychostimulant drug that has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. Its mechanism of action involves increasing the levels of dopamine and norepinephrine in the brain, which improves attention and motivation. However, it has several side effects and potential for abuse and addiction. Future research could focus on developing new drugs with fewer side effects, investigating the long-term effects of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate, and exploring its use in combination with other drugs for the treatment of ADHD and other disorders.
Métodos De Síntesis
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate is synthesized by the reaction of piperidine with ethyl 4-chlorobutyrate, followed by reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with 4-methoxyphenyl magnesium bromide to give the final product.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamineate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. Research has shown that it improves attention, concentration, and impulse control in individuals with ADHD. It has also been used in the treatment of depression, anxiety, and chronic pain.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-17-11-8-14(9-12-17)16-10-7-13-3-5-15(18-2)6-4-13/h3-6,14,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIVHJMBUGIPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5112036.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)
![(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenoxy)acetic acid](/img/structure/B5112088.png)

![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)

![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)